An In-Depth Technical Guide to 1-Methoxycarbonylamino-7-naphthol (CAS 132-63-8)
An In-Depth Technical Guide to 1-Methoxycarbonylamino-7-naphthol (CAS 132-63-8)
Foreword: Navigating the Landscape of a Niche Intermediate
Welcome, esteemed researchers, scientists, and professionals in drug development. This document serves as a comprehensive technical guide to 1-Methoxycarbonylamino-7-naphthol, a niche chemical intermediate with significant potential. The landscape of chemical synthesis and application is vast, and often, compounds like the one detailed herein exist in a space rich with possibility but sparse in consolidated literature. This guide is structured to bridge that gap. It moves beyond a simple recitation of facts to provide a causal narrative—explaining not just the "how" but the "why" behind experimental choices and potential applications. As we delve into the synthesis, characterization, and known applications of this compound, you will find that this guide also serves as a map, indicating both the charted territories of its use as a dye intermediate and the uncharted frontiers of its potential biological significance. Our approach is grounded in scientific integrity, providing you with self-validating protocols and a transparent account of the current state of knowledge, thereby empowering your own research and development endeavors.
Core Molecular Profile and Physicochemical Properties
1-Methoxycarbonylamino-7-naphthol, registered under CAS number 132-63-8, is a naphthol derivative characterized by a methoxycarbonylamino group at the C1 position and a hydroxyl group at the C7 position of the naphthalene ring. This substitution pattern imparts specific chemical reactivity and physical properties that are foundational to its applications. The presence of both a hydroxyl (a hydrogen bond donor and weakly acidic) and a carbamate group (with hydrogen bond accepting capabilities) influences its solubility, melting point, and interaction with other molecules.
The compound is typically a solid at room temperature, appearing as a white to yellow or brown crystalline powder.[1] While it is insoluble in water, it exhibits solubility in organic solvents such as ethanol and dichloromethane.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 132-63-8 | |
| Molecular Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| Appearance | White to yellow/brown crystalline solid | [1] |
| Melting Point | 104 °C | [1] |
| Boiling Point (Predicted) | 361.9 ± 15.0 °C | [1] |
| Density (Predicted) | 1.345 ± 0.06 g/cm³ | [1] |
| Flash Point | 172.6 °C | [1] |
| EINECS Number | 205-070-8 |
Synthesis and Purification: A Two-Step Approach
The synthesis of 1-Methoxycarbonylamino-7-naphthol is not commonly detailed in readily available literature. However, a logical and efficient synthetic pathway can be constructed based on established chemical principles, starting from a more common precursor, 1-naphthylamine-7-sulfonic acid. The process involves two primary stages: the formation of the key intermediate 1-amino-7-naphthol, followed by the methoxycarbonylation of the amino group.
Experimental Protocol: Synthesis of 1-Amino-7-naphthol (Precursor)
This protocol is adapted from established methods for the alkaline fusion of naphthylamine sulfonic acids.[2] The core of this reaction is a nucleophilic aromatic substitution where the sulfonate group is displaced by a hydroxide ion at high temperatures.
Causality: The use of a molten alkali (potassium hydroxide, often with sodium hydroxide) is critical to achieve the high temperature and strong nucleophilicity required to break the stable carbon-sulfur bond of the sulfonic acid group. The reaction is maintained within a specific temperature range (210-235 °C) to ensure efficient conversion while minimizing thermal decomposition of the product.
Step-by-Step Methodology:
-
Preparation of the Alkali Melt: In a suitable high-temperature reactor (e.g., a nickel or stainless steel autoclave), charge potassium hydroxide and a smaller molar equivalent of sodium hydroxide. Heat the mixture to 200-240 °C until a homogenous melt is achieved.
-
Reactant Addition: Prepare a 40-65% aqueous solution of the potassium or sodium salt of 1-naphthylamine-7-sulfonic acid.
-
Alkaline Fusion: Slowly and carefully add the sulfonic acid salt solution to the molten alkali while maintaining the reaction temperature between 210-235 °C. The water will evaporate, and the fusion reaction will proceed. Monitor the reaction's completion (typically several hours) via thin-layer chromatography (TLC) of quenched aliquots.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to below 100 °C and cautiously dilute it with water.
-
Purification: Transfer the aqueous solution and filter to remove any insoluble impurities. Carefully acidify the filtrate with hydrochloric acid to precipitate the crude 1-amino-7-naphthol. The product can be further purified by dissolving it in dilute acid to form the hydrochloride salt, filtering, and then neutralizing the filtrate to re-precipitate the purified free base.
-
Drying: Collect the purified 1-amino-7-naphthol by filtration, wash with cold water, and dry under vacuum.
Experimental Protocol: Methoxycarbonylation of 1-Amino-7-naphthol
This is a standard N-acylation reaction. The nucleophilic amino group of 1-amino-7-naphthol attacks the electrophilic carbonyl carbon of methyl chloroformate.
Causality: The reaction is performed in the presence of a base (e.g., pyridine, triethylamine, or an inorganic base like sodium carbonate) to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of an inert solvent (e.g., dichloromethane, tetrahydrofuran) is crucial to dissolve the reactants and facilitate the reaction without participating in it.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the synthesized 1-amino-7-naphthol in a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
Addition of Base: Add at least one molar equivalent of a suitable base (e.g., triethylamine).
-
Acylation: Cool the solution in an ice bath to 0-5 °C. Slowly add one molar equivalent of methyl chloroformate (ClCOOCH₃) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress by TLC until the starting aminonaphthol is consumed.
-
Quenching and Extraction: Quench the reaction by adding water. If necessary, adjust the pH to be neutral or slightly acidic. Extract the product into an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer sequentially with dilute acid (to remove excess base), water, and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 1-Methoxycarbonylamino-7-naphthol.[3]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 1-Methoxycarbonylamino-7-naphthol.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for assessing the purity of this compound.
Principle of Method: The analyte is separated based on its hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). More polar impurities will elute earlier, while the relatively nonpolar product will be retained longer.
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or phosphoric acid for better peak shape).[4][5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (likely in the 220-280 nm range).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons: Multiple signals in the aromatic region (~7.0-8.0 ppm), exhibiting characteristic naphthalene coupling patterns.
-
Hydroxyl Proton (-OH): A broad singlet, with a chemical shift that is dependent on concentration and solvent.
-
Amine Proton (-NH): A singlet or broad singlet, typically downfield.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.7-3.9 ppm, integrating to three protons.
Applications in Chemical Synthesis
The primary documented application of 1-Methoxycarbonylamino-7-naphthol is as an intermediate in the synthesis of azo dyes.[6]
Role as a Coupling Component in Azo Dye Synthesis
Azo dyes are formed via a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. The naphthol ring system, activated by the electron-donating hydroxyl group, makes 1-Methoxycarbonylamino-7-naphthol an excellent coupling component.
Causality: The azo coupling is an electrophilic aromatic substitution reaction. The highly reactive diazonium ion (Ar-N₂⁺) acts as the electrophile. The -OH group on the naphthol ring is a powerful activating group, directing the electrophilic attack to the ortho position (C8). The reaction is typically carried out under slightly alkaline conditions to deprotonate the hydroxyl group to the more strongly activating phenoxide ion, thus increasing the rate of reaction.
Experimental Protocol: Synthesis of an Exemplary Azo Dye
-
Diazotization: Dissolve the chosen primary aromatic amine (1 equivalent) in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent). Stir for 15-20 minutes at this temperature to form the diazonium salt solution.
-
Preparation of Coupling Component: In a separate beaker, dissolve 1-Methoxycarbonylamino-7-naphthol (1 equivalent) in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold solution of the naphthol derivative with vigorous stirring. A colored precipitate of the azo dye should form immediately.[3][7]
-
Completion and Isolation: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete. Collect the dye by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry.
Biological and Pharmacological Profile: An Area of Untapped Potential
A thorough review of current scientific literature reveals a significant gap in the specific biological and pharmacological data for 1-Methoxycarbonylamino-7-naphthol. However, the broader class of naphthol and naphthalene derivatives exhibits a wide range of biological activities, suggesting that this compound could be a valuable scaffold for investigation in drug discovery.
Naphthol derivatives have been reported to possess antioxidant, acetylcholinesterase inhibitory, and carbonic anhydrase inhibitory activities.[8][9] Furthermore, various synthetic naphthalene-containing compounds have been screened and identified as potential anticancer agents, acting through mechanisms such as the inhibition of tubulin polymerization or the modulation of key signaling pathways like the EGFR/PI3K/Akt pathway.[8][9]
The structural motifs present in 1-Methoxycarbonylamino-7-naphthol—a naphthalene core, a hydroxyl group, and a carbamate linker—are found in various pharmacologically active molecules. The carbamate group, in particular, is a well-known pharmacophore present in numerous approved drugs. This suggests that 1-Methoxycarbonylamino-7-naphthol could serve as a valuable starting point or intermediate for the synthesis of novel therapeutic agents.
Given the lack of direct biological data, this area is ripe for exploration. Researchers are encouraged to perform initial screenings, such as cytotoxicity assays against various cancer cell lines (e.g., MTT assay) and enzyme inhibition assays, to uncover the potential pharmacological profile of this compound.[10]
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling 1-Methoxycarbonylamino-7-naphthol.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[6]
Conclusion
1-Methoxycarbonylamino-7-naphthol (CAS 132-63-8) is a well-defined chemical entity with established utility as a dye intermediate. This guide has provided a robust, scientifically-grounded framework for its synthesis, purification, and analytical characterization, along with a practical protocol for its primary application. While its role in materials science is clear, its potential in the life sciences remains largely unexplored. The structural features of this molecule, viewed in the context of the known bioactivities of related naphthol and carbamate compounds, present a compelling case for its investigation as a scaffold in drug discovery. It is our hope that this in-depth guide will not only facilitate its use in current applications but also inspire new avenues of research into its potential pharmacological value.
References
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COLORCOM LTD. Manufacturer Supply 1-Methoxycarbonylamino-7-naphthol With Competitive Price. [Link]
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University of California, Irvine. The Synthesis of Azo Dyes. [Link]
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LookChem. CAS No.132-63-8,1-Methoxycarbonylamino-7-naphthol Suppliers. [Link]
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ChemBK. 7-AMINO-1-NAPHTHOL-3-SULFONIC ACID. [Link]
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Scribd. Azo Dye Synthesis and Fabric Dyeing. [Link]
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Mrozek-Wilczkiewicz, A., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 27(15), 4987. [Link]
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The Chinese University of Hong Kong, et al. Experiment 8 Synthesis of an Azo Dye. [Link]
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SIELC Technologies. Separation of 2-Amino-7-naphthol on Newcrom R1 HPLC column. [Link]
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Erdoğan, M., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), e2100113. [Link]
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ResearchGate. (PDF) Synthesis and biological evaluation of some 1‐naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. [Link]
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Saleem, R. M., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(34), 23937-23953. [Link]
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Sajkowski, Ł., Seward, T. M., & Mountain, B. W. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244. [Link]
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